molecular formula C23H35Li3N7O17P3S B109461 Acetyl coenzyme A lithium salt CAS No. 32140-51-5

Acetyl coenzyme A lithium salt

Cat. No. B109461
CAS RN: 32140-51-5
M. Wt: 827.5 g/mol
InChI Key: FTRFBNATWBKIQU-JHJDYNLLSA-K
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Description

Acetyl coenzyme A lithium salt, also known as Acetyl-S-CoA Li3, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .


Synthesis Analysis

Acetyl coenzyme A lithium salt is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . It is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase .


Molecular Structure Analysis

The molecular formula of Acetyl coenzyme A lithium salt is C23H38N7O17P3S . The molecular weight of the free acid basis is 809.57 .


Chemical Reactions Analysis

Acetyl coenzyme A lithium salt is involved in various enzymatic acetyl transfer reactions . It is the starting compound for the citric acid cycle (Kreb’s cycle) and is also a key precursor in lipid biosynthesis .


Physical And Chemical Properties Analysis

Acetyl coenzyme A lithium salt is a white powder . It is soluble in water at 100 mg/mL . It is stable in neutral and moderately acidic solutions but will hydrolyze in alkaline and strongly acidic solutions .

Scientific Research Applications

1. Neuroprotective Effects

Lithium has demonstrated significant neuroprotective and neurotrophic effects in the human brain. A study by Moore et al. (2000) found that lithium administration at therapeutic doses increases brain N-acetyl-aspartate (NAA) concentration, suggesting increased neuronal viability/function.

2. Role in Enzyme Activation

Acetyl coenzyme A synthetase, a key enzyme in metabolic pathways, requires monovalent cations like lithium for activation. Research by Webster (1966) shows lithium stimulates this enzyme, indicating its importance in metabolic processes.

3. Neurotransmitter Regulation

Lithium impacts neurotransmitter levels and may influence gene expression. A study by Chen et al. (1998) found that lithium increases tyrosine hydroxylase levels in both rodent and human tissues, suggesting its role in neurotransmitter regulation.

4. Ion Transport and Cellular Mechanisms

Lithium is thought to interact with various enzymes and hormones, influencing cellular processes. According to de Freitas et al. (2006), lithium may compete with ions like Mg2+ at cellular binding sites, affecting enzyme activities.

5. Impact on Metabolic Pathways

Acetyl-CoA, with lithium as a component, plays a critical role in cellular metabolism and signaling. Pietrocola et al. (2015) highlight acetyl-CoA's influence on energy metabolism and cellular processes, underscoring the importance of lithium in these pathways.

6. Therapeutic Potential in Neurological Conditions

Lithium's role in neurological disorders is significant. Assadi et al. (2010) observed that lithium treatment in Canavan disease patients led to decreased N-acetyl aspartate levels, indicating potential therapeutic benefits.

7. Neurodevelopmental Influence

Lithium affects developmental neuronal enzymes, impacting brain physiology. Research by Ramachandran and Rajadhyaksha (2007) suggests that lithium alters the activity of key neuronal enzymes, indicating its influence on neurodevelopment.

Safety And Hazards

Acetyl coenzyme A lithium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Acetyl coenzyme A lithium salt has been used in various research protocols . It has been used in standard curve generation in the kinetic assay of acetyltransferase Gcn5 acylation as a cofactor in JNADH and JNADPH production assay . It is also used in the study of cellular acetyl-CoA responses .

properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRFBNATWBKIQU-JHJDYNLLSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Li3N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585056
Record name trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl coenzyme A lithium salt

CAS RN

75520-41-1, 32140-51-5
Record name Acetylcoenzyme A, trilithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylcoenzyme A, trilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100
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Record name ACETYL COENZYME A LITHIUM SALT
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
K Decker - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary This chapter provides an overview of acetyl-CoA. It is the common intermediate in the oxidation of carbohydrates, fatty acids, and certain amino acids, and it is the …
Number of citations: 32 www.sciencedirect.com
IV Sarkissian - Transactions of the New York Academy of …, 1974 - Wiley Online Library
Citrate synthases from an osmoregulator and 2 osmoconforming animals were purified and studied with respect to interaction with salt levels. Catalytic activity of the shrimp (…
Number of citations: 9 nyaspubs.onlinelibrary.wiley.com
IV Sarkissian, DT Boatwright - Comparative Biochemistry and Physiology …, 1974 - Elsevier
1. Citrate synthase of the white shrimp, Penaeus setiferus, and of the sea anemone, Bunedosoma cavernata, was partially purified. 2. 2. When reacted in various buffer concentrations, …
Number of citations: 10 www.sciencedirect.com
WL Strauss, M Nirenberg - Journal of Neuroscience, 1985 - Soc Neuroscience
Four monoclonal antibodies were obtained to rat brain choline acetyltransferase (CAT). The enzyme was purified 95,000-fold from rat brain by precipitation with acetic acid at pH 4.5, …
Number of citations: 23 www.jneurosci.org
L Liu, T Li, CT Peng, CZ Sun, CC Li… - Journal of …, 2019 - Taylor & Francis
… Secondly, the molecular Acetyl coenzyme A lithium salt and Decanoyl coenzyme A monohydrate were added according to concentration gradient, respectively. Then it was diluted at 4 …
Number of citations: 2 www.tandfonline.com
L Liu, T Li, CT Peng, CZ Sun, CC Li, QJ Xiao, LH He… - 2018 - researchgate.net
… Secondly, the molecular Acetyl coenzyme A lithium salt and Decanoyl coenzyme A monohydrate were added according to concentration gradient, respectively. Then it was diluted at 4 …
Number of citations: 0 www.researchgate.net
A Schriewer, C Cadenas… - Journal of separation …, 2017 - Wiley Online Library
… Ammonium acetate (trace metals basis ≥99.99%), acetic acid (99.99%), malonyl-coenzyme A tetralithium salt (≥90%, HPLC) and acetyl-coenzyme A lithium salt (93%, HPLC), dl-β-…
Z Zhang, O Niwa, S Shiba, S Tokito, K Nagamine… - Sensors and Actuators B …, 2020 - Elsevier
… Acetyl coenzyme A lithium salt (acetyl-CoA, enzymatic ≥ 93 %) and carnitine acetyltransferase (40 unit/g) were purchased from Sigma-Aldrich (Tokyo, Japan). l-Carnitine was …
Number of citations: 14 www.sciencedirect.com
GX Hong, SF Pang - Comparative Biochemistry and Physiology Part B …, 1995 - Elsevier
… Acetyl-14C-coenzyme A (59.3 mCi • nmol- J; 20 nCi • ~ll; New England Nuclear, Boston, MA), acetyl-coenzyme A Lithium salt, tryptamine, 5,6-dihydroxytryptamine, serotonin, N-…
Number of citations: 33 www.sciencedirect.com
DW Hein, M Hirata, WW Weber - Pharmacology, 1981 - karger.com
… Acetyl coenzyme A lithium salt from PL Bio chemicals Inc., Milwaukee. Wise. Sulfamethazine was purchased from Nutritional Biochemicals Corp.. …
Number of citations: 22 karger.com

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